molecular formula C14H19NO2 B13535771 3-((4-Methylpiperidin-1-yl)methyl)benzoic acid CAS No. 926201-90-3

3-((4-Methylpiperidin-1-yl)methyl)benzoic acid

Cat. No.: B13535771
CAS No.: 926201-90-3
M. Wt: 233.31 g/mol
InChI Key: VJVBALKIHRURTN-UHFFFAOYSA-N
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Description

3-((4-Methylpiperidin-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C14H19NO2. It is a derivative of benzoic acid, where the carboxylic acid group is attached to a benzene ring substituted with a 4-methylpiperidin-1-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperidin-1-yl)methyl)benzoic acid typically involves the reaction of 4-methylpiperidine with benzyl chloride to form the intermediate 4-methylpiperidin-1-ylmethylbenzene. This intermediate is then oxidized to form the desired benzoic acid derivative. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylpiperidin-1-yl)methyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Scientific Research Applications of 3-((4-Methylpiperidin-1-yl)methyl)benzoic acid

This compound is an organic compound with a benzoic acid moiety linked to a 4-methylpiperidine group via a methylene bridge. It has a molecular formula of C14H19NO2C_{14}H_{19}NO_2 and a molecular weight of approximately 233.306 g/mol. This compound is investigated for its potential biological activities and applications in medicinal chemistry, particularly as a pharmacological agent.

Pharmaceutical Development

This compound serves as a precursor or intermediate in pharmaceutical development. Its chemical structure allows for various reactions typical of carboxylic acids and amines, making it a versatile building block for synthesizing more complex molecules.

Key Reactions:

  • Esterification with alcohols to form esters
  • Amidation with amines to create amides
  • Salt formation with acids or bases to enhance solubility

These reactions demonstrate the compound's versatility for chemical modifications.

This compound exhibits biological activity, especially in pharmacological contexts. Research suggests it may act as an enzyme inhibitor or modulator of receptor activity. Specific studies indicate potential roles in:

  • Enzyme inhibition
  • Receptor binding modulation

Further research is needed to clarify the exact mechanisms and therapeutic potentials. Studies focusing on the interactions of This compound with biological systems have revealed its potential as a modulator of enzyme activity and receptor binding. Specific investigations may include:

  • Enzyme kinetics studies
  • Receptor binding assays

These interaction studies are crucial for understanding its pharmacological profile and guiding future drug design efforts.

Structural Similarity and Uniqueness

Several compounds share structural similarities with This compound, each exhibiting unique properties.

Compound NameStructure CharacteristicsSimilarity Score
3-Bromo-4-(methylpiperidin-1-yl)methylbenzoic acidContains bromine substituent0.94
4-(2-Methylpiperidin-1-yl)methylbenzoic acidLacks bromine substituent0.85
3-Bromo-4-(diethylamino)methylbenzoic acidDifferent amine substitution0.90
3-Bromo-4-(pyrrolidin-1-ylmethyl)benzoic acidDifferent nitrogen heterocycle0.86

The uniqueness of This compound lies in its specific structural features, particularly the piperidine ring and the methylene linkage to the benzoic acid moiety. This configuration influences its reactivity and biological interactions, potentially enhancing its efficacy compared to similar compounds lacking these features.

Complement System Modulation

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Methylpiperidin-1-yl)methyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpiperidin-1-ylmethyl group provides distinct steric and electronic properties that can be advantageous in certain applications .

Biological Activity

3-((4-Methylpiperidin-1-yl)methyl)benzoic acid, a compound featuring a benzoic acid moiety substituted with a piperidine derivative, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Research indicates that this compound functions primarily as a modulator of various biological pathways. Its interactions with biological systems suggest potential roles in:

  • Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. For instance, in vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against CDK2 and CDK4, indicating significant inhibitory potential .
  • Microtubule Destabilization : Similar compounds have been reported to affect microtubule dynamics, suggesting that this compound may also exhibit microtubule-destabilizing activity, which is relevant for cancer therapies .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be attributed to specific structural features. The following table summarizes key findings from SAR studies:

CompoundModificationIC50 (μM)Activity
BA1Piperazine35.16Moderate inhibitor of CDK2
BA2Methyl group9.2Enhanced binding to cyclin A
BA3Ethoxy group5.9Improved activity against cyclin D

These modifications illustrate how subtle changes in the molecular structure can significantly influence the biological activity of the compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Antitumor Activity : In a study focusing on various cancer cell lines, compounds similar to this compound demonstrated promising antiproliferative effects. For example, derivatives showed IC50 values ranging from 0.16 to 3.24 μM against breast cancer cells (MDA-MB-231), indicating significant potential for cancer treatment .
  • Cell Cycle Analysis : Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at lower concentrations (around 1.0 μM) .
  • In Vivo Studies : Animal model studies have shown that certain derivatives maintain their efficacy in vivo, providing a pathway for further development into therapeutic agents .

Properties

CAS No.

926201-90-3

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

3-[(4-methylpiperidin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C14H19NO2/c1-11-5-7-15(8-6-11)10-12-3-2-4-13(9-12)14(16)17/h2-4,9,11H,5-8,10H2,1H3,(H,16,17)

InChI Key

VJVBALKIHRURTN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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